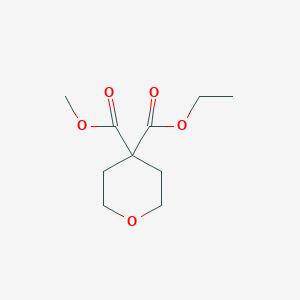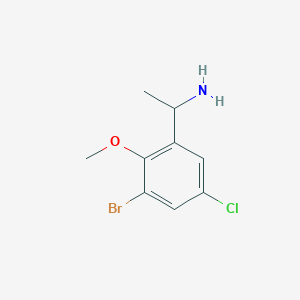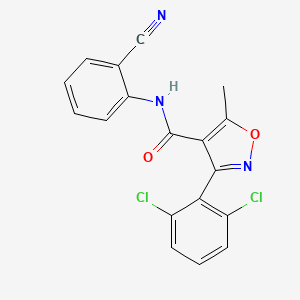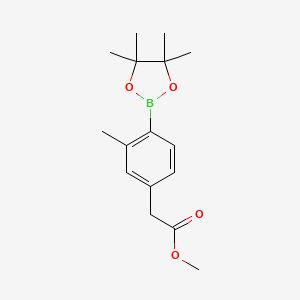
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate
Descripción general
Descripción
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate, also known as EMPD, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyran derivatives and has been found to exhibit a range of interesting biological activities. In
Aplicaciones Científicas De Investigación
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has also been shown to have antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators in the body. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is also stable under a range of conditions, making it suitable for use in various laboratory experiments. However, one of the limitations of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate. One area of interest is the development of new derivatives of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate that exhibit enhanced biological activity. Another area of interest is the investigation of the potential use of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to better understand the mechanism of action of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate and to identify potential targets for drug development.
Conclusion:
In conclusion, 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate, or 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has also been shown to have antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. While there are still many unanswered questions about the mechanism of action of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate, its potential as a therapeutic agent for various diseases is an exciting area of research.
Propiedades
IUPAC Name |
4-O'-ethyl 4-O-methyl oxane-4,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-15-9(12)10(8(11)13-2)4-6-14-7-5-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPWDCYVXXXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)
![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)

